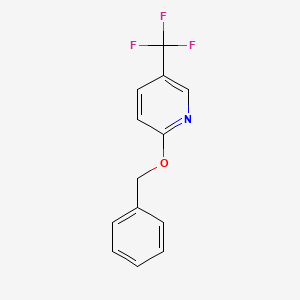

2-(Benzyloxy)-5-(trifluoromethyl)pyridine

Vue d'ensemble

Description

2-(Benzyloxy)-5-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 2-position and a trifluoromethyl group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine typically involves the introduction of the benzyloxy and trifluoromethyl groups onto a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with benzyl alcohol in the presence of a base to form the benzyloxy group. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize catalysts and optimized reaction conditions to facilitate the efficient introduction of functional groups onto the pyridine ring.

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzyloxy group undergoes oxidation to generate carbonyl derivatives. This reaction typically employs strong oxidizing agents:

- Reagents : Potassium permanganate (KMnO₄) in acidic or basic media, chromium trioxide (CrO₃) under controlled conditions .

- Outcome : Conversion to 5-(trifluoromethyl)pyridine-2-carboxylic acid or 2-pyridone derivatives .

- Mechanism : Cleavage of the benzyl ether bond via radical intermediates, followed by oxidation of the resulting alcohol to a carboxylic acid .

Reduction Reactions

Catalytic hydrogenation selectively removes the benzyloxy group:

- Reagents : Palladium on carbon (Pd/C) under H₂ atmosphere or lithium aluminum hydride (LiAlH₄) .

- Conditions : 25–60°C, ethanol or tetrahydrofuran (THF) solvent .

- Yield : >85% for deprotection to 5-(trifluoromethyl)pyridin-2-ol .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl group activates the pyridine ring for substitution:

Key Insight : Steric hindrance from the benzyloxy group directs substitution to the 3- and 4-positions .

Microwave-Assisted Rearrangements

Under microwave irradiation, the compound undergoes thermally driven rearrangements:

- Conditions : 160–200°C in DMF, lithium iodide (LiI) as catalyst .

- Product : N-Benzyl-2-pyridone (major) and minor byproducts via Smiles rearrangement .

- Kinetics : Reaction completes in 30–40 minutes with >90% conversion at 200°C .

Cross-Coupling Reactions

The trifluoromethyl group enhances compatibility with transition-metal catalysts:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄ | 3-Aryl-5-(trifluoromethyl)pyridines | 74–95% |

| Heteroarylboronic acids | PdCl₂(dppf) | 3-Pyridyl/quinolinyl derivatives | 64–87% |

Notable Example : Coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields boronate esters for further functionalization .

Electrophilic Trifluoromethylation

The trifluoromethyl group can be introduced via radical pathways:

- Reagents : Togni’s reagent II (CF₃SO₂Na), CuI catalyst in DMF .

- Scope : Compatible with aryl halides and heteroaromatic systems .

- Limitation : Competing side reactions occur with strong electron-donating groups .

Photochemical Reactions

UV irradiation induces decarbonylation or Fries-like rearrangements:

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as an important building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances chemical reactivity and stability, allowing for various transformations that are crucial in developing pharmaceuticals and agrochemicals. The benzyloxy group facilitates further substitutions, leading to a wide array of derivatives that can be tailored for specific applications.

Table 1: Key Reactions Involving 2-(Benzyloxy)-5-(trifluoromethyl)pyridine

| Reaction Type | Product Example | Notes |

|---|---|---|

| Oxidation | Benzaldehyde or Benzoic Acid | Useful for functional group transformations. |

| Substitution Reactions | Various derivatives | Allows introduction of diverse functional groups. |

| Coupling Reactions | Complex organic molecules | Essential in synthesizing pharmaceuticals. |

Medicinal Chemistry

The compound has been explored for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the trifluoromethyl group is known to influence pharmacokinetics and biological interactions, enhancing the compound's efficacy as a therapeutic agent.

Biological Activities

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria . For example, modifications at the pyridine ring have shown improved inhibitory effects against resistant strains.

- Anticancer Potential : In vitro studies have demonstrated that this compound can inhibit cell growth in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism is linked to the induction of apoptosis in treated cells .

- Analgesic Effects : Related compounds have shown promise in reducing pain responses in animal models, indicating potential applications in pain management therapies .

Materials Science

In materials science, this compound is utilized in developing advanced materials such as polymers and coatings due to its unique electronic properties. Its ability to act as a fluorescent probe makes it valuable for applications in sensor technology.

Table 2: Applications in Materials Science

| Application Type | Description | Examples |

|---|---|---|

| Fluorescent Probes | Used for detecting specific analytes | Sensor development for environmental monitoring. |

| Coatings | Enhances durability and functionality | Protective coatings in industrial applications. |

Table 3: Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Benzyloxy)-4-methyl-5-trifluoromethylpyridine | Methyl group at the 4-position | Modified electronic properties affecting reactivity. |

| 3-Benzyloxy-2-trifluoromethylpyridine | Benzyloxy at the 3-position | Different regioselectivity influencing activity. |

| 2-(Benzyloxy)-5-bromopyridine | Bromine substituent instead of trifluoromethyl | Increased reactivity towards nucleophiles. |

Research Findings and Case Studies

Numerous studies have evaluated the biological activity and synthetic utility of this compound:

- Antimicrobial Studies : In vitro evaluations have shown that modifications enhance antimicrobial efficacy against resistant strains .

- Cancer Cell Line Testing : Research indicates that this compound inhibits growth in cancer cell lines through apoptosis induction .

- Pain Model Evaluations : In vivo studies suggest potential analgesic properties, with significant reductions in pain responses observed .

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the trifluoromethyl group can improve its metabolic stability and lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Benzyloxy)-3-(trifluoromethyl)pyridine

- 2-(Benzyloxy)-4-(trifluoromethyl)pyridine

- 2-(Benzyloxy)-6-(trifluoromethyl)pyridine

Uniqueness

2-(Benzyloxy)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the benzyloxy and trifluoromethyl groups on the pyridine ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The trifluoromethyl group at the 5-position can enhance the compound’s electron-withdrawing properties, while the benzyloxy group at the 2-position can provide steric hindrance, affecting its interaction with molecular targets .

Activité Biologique

2-(Benzyloxy)-5-(trifluoromethyl)pyridine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that influence its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHFN\O

- Molecular Weight : 253.2 g/mol

- CAS Number : 247573-71-3

The presence of the benzyloxy and trifluoromethyl groups enhances the lipophilicity and potential bioactivity of the compound, making it an interesting candidate for further investigation.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research has indicated that this compound may influence several biochemical pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, its structural analogs have been studied for their inhibitory effects on monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism .

- Oxidative Stress Modulation : Similar compounds have been reported to affect oxidative stress responses by modulating the expression of antioxidant enzymes such as superoxide dismutase and catalase.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of trifluoromethyl pyridine derivatives. The introduction of the benzyloxy group has been linked to enhanced activity against various pathogens:

- Antitubercular Activity : Research indicates that certain derivatives exhibit promising antitubercular properties, with structure-activity relationship (SAR) studies highlighting the importance of specific substitutions on the pyridine ring for maintaining activity against Mycobacterium tuberculosis .

Anticancer Activity

The anticancer potential of this compound and its derivatives has been investigated in several cell lines:

- Cell Line Studies : Compounds similar to this pyridine derivative have shown varying degrees of cytotoxicity against cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). Notably, some derivatives exhibited lower cytotoxicity compared to established chemotherapeutics like doxorubicin, suggesting a need for optimization .

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a study evaluating the anticancer effects of trifluoromethyl pyridine derivatives, compounds were tested at concentrations of 5 µg/mL against multiple cancer cell lines. The results indicated that while some compounds showed effective inhibition, they were generally less potent than doxorubicin, highlighting the need for further structural modifications to enhance efficacy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption and Distribution : The lipophilicity conferred by the benzyloxy group likely enhances membrane permeability, facilitating cellular uptake.

- Toxicity Studies : Preliminary studies suggest that while low doses may activate detoxification pathways, higher doses could lead to significant cellular damage and toxicity, particularly affecting liver and kidney functions .

Propriétés

IUPAC Name |

2-phenylmethoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)11-6-7-12(17-8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCSVNJYAKOGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590981 | |

| Record name | 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247573-71-3 | |

| Record name | 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.